3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Beschreibung
This compound belongs to the pyrido[2,3-d]pyrimidin-4(3H)-one family, characterized by a fused bicyclic core. Its structure features a piperidin-4-yl group substituted at the 3-position of the pyrimidinone ring, with a 2-(1H-pyrazol-1-yl)acetyl moiety attached to the piperidine nitrogen.
Eigenschaften
IUPAC Name |
3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-15(11-22-8-2-7-20-22)21-9-4-13(5-10-21)23-12-19-16-14(17(23)25)3-1-6-18-16/h1-3,6-8,12-13H,4-5,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUXIULYVWDYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H16N6O2
- Molecular Weight : 344.4 g/mol
- CAS Number : 2034558-33-1
The structural configuration of this compound allows it to interact with various biological targets, making it a candidate for multiple therapeutic applications.
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit several mechanisms of action:
-
Enzyme Inhibition :
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis through folate metabolism. Inhibition of DHFR leads to reduced cellular proliferation, particularly in cancer cells .
- Tyrosine Kinases : These enzymes are involved in signaling pathways that regulate cell growth and differentiation. Inhibitors targeting tyrosine kinases can impede tumor growth and angiogenesis .
- Antimicrobial Activity :
- Antioxidant Properties :
Biological Activity Summary
Anticancer Activity
A study investigated the anticancer effects of pyrido[2,3-d]pyrimidines, including the target compound. The results demonstrated significant inhibition of cancer cell lines through DHFR inhibition, leading to reduced proliferation and increased apoptosis in treated cells .
Antimicrobial Efficacy
Another research focused on the antimicrobial properties of related pyrido derivatives. The study found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .
In Vivo Studies
In vivo studies have shown that derivatives of pyrido[2,3-d]pyrimidine possess anti-inflammatory properties in animal models. These studies highlighted a reduction in inflammatory markers following treatment with the compound, indicating its potential use in managing inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Core Modifications
The pyrido[2,3-d]pyrimidin-4(3H)-one core is conserved across analogs, but substituents on the piperidine ring and acetyl linker vary significantly:
Functional Implications
- Pyrazole vs. Isoxazole : The pyrazole in the target compound offers two adjacent nitrogen atoms for hydrogen bonding, whereas isoxazole (in ) has one oxygen and one nitrogen, altering electronic properties and target interactions.
- Chlorinated Aromatics : Compounds like incorporate dichlorobenzyl groups, enhancing lipophilicity and possibly blood-brain barrier penetration compared to heterocyclic acetyl groups.
- Free Amine () : The unsubstituted piperidine allows for further derivatization or salt formation, improving solubility.
Comparative Yields and Efficiency
- Compound 50e () : 43% yield via reductive amination.
- Compound 54c () : 69% yield after deprotection of a trimethylsilyl (SEM) group.
Lower yields in may reflect steric challenges with dichlorobenzyl groups, whereas SEM-protected intermediates () simplify purification.
Cytotoxic and Antitumor Activities
Target Compound Hypotheses
The pyrazole-acetyl group in the target compound may modulate kinase inhibition (e.g., JAK2 or EGFR) due to its resemblance to ATP-binding site motifs. Its metabolic stability could surpass chlorinated analogs () due to reduced cytochrome P450 interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
